N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide
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Overview
Description
N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide is a complex organic compound with the molecular formula C18H14N6. This compound is characterized by its pyridine ring substituted with cyano groups and a 4-methylphenyl group, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-tricyano-6-(4-methylphenyl)pyridine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano groups and the pyridine ring play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-[3,4,5-tricyano-6-phenylpyridin-2-yl]methanimidamide
- N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-chlorophenyl)pyridin-2-yl]methanimidamide
Uniqueness
N,N-dimethyl-N’-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-N'-[3,4,5-tricyano-6-(4-methylphenyl)pyridin-2-yl]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6/c1-12-4-6-13(7-5-12)17-15(9-20)14(8-19)16(10-21)18(23-17)22-11-24(2)3/h4-7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXHCFBYIHEAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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